molecular formula C13H10FNO2 B6387333 6-(2-Fluoro-4-methylphenyl)picolinic acid CAS No. 1261946-30-8

6-(2-Fluoro-4-methylphenyl)picolinic acid

Cat. No.: B6387333
CAS No.: 1261946-30-8
M. Wt: 231.22 g/mol
InChI Key: YZTNKCYHTFJJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluoro-4-methylphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO2. It is a derivative of picolinic acid, where the picolinic acid core is substituted with a 2-fluoro-4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoro-4-methylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 2-fluoro-4-methylphenyl bromide), organoboron compound (e.g., picolinic acid boronic ester), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).

    Solvent: Typically, a mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but is generally between 12-24 hours.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluoro-4-methylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-(2-Fluoro-4-methylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methylphenyl)picolinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

  • 6-Fluoropyridine-2-carboxylic acid
  • 5-Fluoro-2-picolinic acid
  • 6-(Trifluoromethyl)picolinic acid

Comparison: 6-(2-Fluoro-4-methylphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and metabolic stability .

Properties

IUPAC Name

6-(2-fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-5-6-9(10(14)7-8)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNKCYHTFJJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.